molecular formula C8H12N4O2S2 B2930069 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 328004-28-0

5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2930069
CAS No.: 328004-28-0
M. Wt: 260.33
InChI Key: TUWNOEQXKYKZMJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The morpholin-4-yl-2-oxoethyl thioether substituent at the 5-position distinguishes it from other derivatives. Morpholine rings are known to enhance solubility and modulate pharmacokinetic properties, while the thioether linkage may influence redox activity or binding interactions.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNOEQXKYKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of morpholine with appropriate thiocarbonyl compounds under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is electron-deficient, making positions 2 and 5 susceptible to nucleophilic attack. The amine group at position 2 can participate in condensation or alkylation reactions, while the sulfur atom at position 5 facilitates substitution with electrophiles.

Reaction Type Reagents/Conditions Product Key Findings
Alkylation 2-Bromoacetophenone derivatives5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-2-(aryl)-1,3,4-thiadiazole derivativesAlkylation at the amine group enhances lipophilicity and bioactivity .
Acylation Carboxylic acids + PPE2-Acylated thiadiazolesPolyphosphate ester (PPE) enables one-pot acylation without toxic reagents .

Oxidation of the Thioether Linkage

The thioether group (-S-CH2-) in the side chain is prone to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing Agent Conditions Product Biological Relevance
H2O2 (30%)AcOH, 55–60°CSulfoxide or sulfone derivativesEnhanced metabolic stability and bioavailability .
m-CPBACH2Cl2, room tempSulfone derivativesUsed in hybrid drug design for antimicrobial activity .

Condensation Reactions

The primary amine at position 2 reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones, which are intermediates for further functionalization.

Substrate Reagents Product Application
AldehydesNH4Fe(SO4)2·12H2O (oxidizer)2-Hydrazono-1,3,4-thiadiazolesAnticonvulsant activity via GABA modulation .
IsothiocyanatesHydrazine hydrateThiosemicarbazide intermediatesPrecursors for triazole and thiadiazole hybrids .

Cyclization Reactions

The morpholine moiety and thiadiazole core enable participation in cyclodehydration reactions, forming fused heterocycles.

Reactants Conditions Product Mechanistic Insight
Thiosemicarbazide + PPEChloroform, <85°C2-Amino-1,3,4-thiadiazolesPPE acts as a mild cyclizing agent via intermediate acylation .
Ethyl chloroacetatePOCl3, refluxPyrimidine-thiadiazole hybridsEnhances antibacterial and antifungal activity .

Biological Interactions

The compound’s reactivity translates to pharmacological effects:

  • Antimicrobial Activity : The thiadiazole ring disrupts bacterial cell membranes via interactions with lipid bilayers .
  • Anticonvulsant Mechanism : The =N–C–S– moiety modulates GABAergic pathways, increasing chloride ion flux .

Key Stability Considerations

  • Thermal Stability : Melting point ranges (194–196°C) indicate moderate thermal resilience .
  • pH Sensitivity : Stable under acidic conditions but prone to hydrolysis in strong bases .

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Key analogs and their distinguishing features are summarized below:

Compound Substituent at 5-Position Key Properties Biological Activity Reference
Target Compound (2-Morpholin-4-yl-2-oxoethyl)thio Morpholine enhances solubility; oxoethyl thioether may facilitate hydrogen bonding. Limited direct data; inferred enzyme modulation potential.
SU 3327 (5-Nitrothiazol-2-yl)thio Nitrothiazole group introduces electron-withdrawing effects. JNK inhibitor; restores insulin sensitivity in type 2 diabetes (mouse model).
Regacin (4-Chlorobenzyl)thio Chlorobenzyl group increases lipophilicity. RegA inhibitor (IC₅₀ = 1.7 μM); no bacterial growth inhibition at 100 μM.
5-((4-Fluorobenzyl)thio) (4-Fluorobenzyl)thio Fluorine improves metabolic stability. Structural analog with antifungal/insecticidal potential.
5-(Trifluoromethyl) Trifluoromethyl CF₃ acts as a bioisostere for enhanced stability. Synthesized via organocatalysis (72–94% yield).
Schiff Base Derivatives 5-[5-(4-Fluorophenyl)thiophen-2-yl] Conjugated systems improve π-π stacking. Anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7).

Structural and Electronic Effects

  • Planarity : The 1,3,4-thiadiazole core is inherently planar (mean deviation ≤ 0.0042 Å), enabling strong interactions with flat enzyme active sites. Substituents like morpholinyl or trifluoromethyl may slightly distort planarity, affecting binding .
  • Solubility: Morpholine and hydroxyethoxy groups (e.g., in 5-amino-3-[(2’-hydroxyethoxy)methyl]- derivatives) improve aqueous solubility, whereas arylthio groups (e.g., chlorobenzyl) increase membrane permeability .

Mechanistic Insights

  • Covalent Inhibition : 5-((C4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine acts as a covalent inhibitor (IC₅₀ = 26 μM), likely via nitro group-mediated electrophilic attack on catalytic residues .
  • Non-covalent Interactions: Morpholinyl and oxoethyl groups in the target compound may engage in hydrogen bonding or van der Waals interactions, contrasting with the π-π stacking observed in Schiff base analogs .

Biological Activity

5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure includes a thiadiazole ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₄O₂S. The compound features a morpholine moiety linked to a thiadiazole ring through a thioether linkage. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated promising cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity against Cancer Cell Lines :
    • The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC₅₀ value indicating effective growth inhibition. For instance, derivatives similar to this compound have shown IC₅₀ values ranging from 0.28 µg/mL to 10.10 µg/mL against different cancer cell lines .
  • Mechanism of Action :
    • The anticancer activity is attributed to several mechanisms including:
      • Induction of apoptosis in cancer cells.
      • Inhibition of DNA and RNA synthesis without significantly affecting protein synthesis.
      • Targeting key kinases involved in tumorigenesis .
  • Case Studies :
    • A study demonstrated that modifications in the substituents on the thiadiazole ring could enhance anticancer activity significantly. For example, shifting an ethoxy group from para to ortho position resulted in a fourfold increase in cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives also exhibit antimicrobial activities.

Key Findings:

  • Broad-Spectrum Activity :
    • Compounds similar to this compound have shown activity against various pathogens including bacteria and fungi .
  • Mechanisms of Action :
    • The antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .

Comparative Biological Activity Table

Biological ActivityCompoundIC₅₀ Value (µg/mL)Mechanism of Action
Anticancer5-Thiadiazole Derivative A0.28Apoptosis induction
Anticancer5-Thiadiazole Derivative B10.10DNA/RNA synthesis inhibition
AntimicrobialThiadiazole Derivative CVariesCell membrane disruption

Q & A

Q. How do crystal packing interactions influence biological activity?

  • Crystal Engineering :
  • Hydrogen Bonding : N–H···N interactions (observed in SC-XRD) stabilize supramolecular assemblies, potentially mimicking target binding .
  • Dihedral Angles : Conformational flexibility (e.g., 18.2° vs. 30.3° dihedral angles in polymorphs) affects membrane permeability .

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